1-Cyclohexyluracil is a uracil derivative frequently employed in scientific research as a model compound to study the fundamental properties and behavior of nucleic acid bases. [, , , , , , , , , , , , , , , , , , ] This derivative serves as a simplified representation of uracil within larger biological contexts, allowing researchers to isolate and analyze specific interactions and phenomena without the complexities of a full nucleic acid structure. [, , , , , , , , , , , , , , , , , , ] Its significance in research stems from the crucial role uracil plays in RNA structure and function.
1-Cyclohexyluracil is classified as a pyrimidine derivative. Pyrimidines are one of the two classes of nitrogenous bases that make up nucleic acids, the other being purines. The compound is synthesized in laboratory settings for research purposes, particularly in studies related to nucleic acid chemistry and photophysics.
The synthesis of 1-cyclohexyluracil can be achieved through various organic chemistry techniques. One common method involves the alkylation of uracil with cyclohexyl halides. The general synthetic route includes:
The reaction can be summarized as follows:
The molecular formula of 1-cyclohexyluracil is . The structure consists of a pyrimidine ring with a cyclohexyl group at the 1-position and keto groups at positions 2 and 4. The presence of these functional groups influences its reactivity and interaction with other molecules.
1-Cyclohexyluracil can participate in various chemical reactions typical for nucleobases, including:
Research has shown that in different solvents, such as water and organic solvents, the photophysical behavior changes significantly, affecting its deactivation pathways after excitation .
The mechanism of action for 1-cyclohexyluracil primarily involves its interaction with biological macromolecules like RNA and DNA. Its modified structure allows it to potentially alter base pairing properties and stability when incorporated into nucleic acids.
Studies indicate that the cyclohexyl group may enhance hydrophobic interactions with surrounding molecules, influencing binding affinities and possibly leading to altered biological activities compared to unmodified uracil .
1-Cyclohexyluracil is primarily utilized in research contexts:
1-Cyclohexyluracil (systematic IUPAC name: 1-Cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) is a nitrogen-substituted uracil derivative. Its molecular formula is C₁₀H₁₄N₂O₂, with an average molecular mass of 194.234 g/mol and a monoisotopic mass of 194.105528 Da [1]. The cyclohexyl group replaces the ribose-linked N1 hydrogen in canonical uracil, converting it to a model compound for studying hydrophobic interactions in nucleic acid analogs. Accepted synonyms include N-Cyclohexyluracil and 1-Cyclohexyl-2,4(1H,3H)-pyrimidinedione, with CAS Registry Number 712-43-6 and ChemSpider ID 87122 [1].
Table 1: Nomenclature and Identifiers of 1-Cyclohexyluracil
Property | Value |
---|---|
Systematic Name | 1-Cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Molecular Formula | C₁₀H₁₄N₂O₂ |
Average Mass | 194.234 g/mol |
CAS Registry Number | 712-43-6 |
ChemSpider ID | 87122 |
Common Synonyms | N-Cyclohexyluracil; 1-Cyclohexyl-2,4-dioxopyrimidine |
Key physicochemical parameters include a calculated logP (octanol-water partition coefficient) of 0.92, indicating moderate hydrophobicity. This aligns with its preferential solubility in organic solvents like chloroform over water [2] [4]. Experimental polarizability is ≈17.5 ų, derived from atomic refractions, which governs its stacking interactions in non-aqueous environments [2]. Though direct density and refractive index data are limited in the literature, its crystalline form suggests a density near 1.25 g/cm³, typical for heterocyclic solids.
NMR Spectroscopy:
Mass Spectrometry:Electron ionization (EI-MS) shows a molecular ion peak at m/z 194.1 [M]⁺, with fragments at m/z 96 (cyclohexyl fragment) and m/z 112 (uracil-2-yl cation) [1]. High-resolution ESI-MS confirms the exact mass (194.1055 Da) [4].
Table 2: Key NMR Assignments for 1-Cyclohexyluracil
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 5.65 (d, J=8.1 Hz) | H5 |
¹H | 7.45 (d, J=8.1 Hz) | H6 |
¹H | 1.20–1.85 (m) | Cyclohexyl protons |
¹³C | 163.5 | C2 (carbonyl) |
¹³C | 151.2 | C4 (carbonyl) |
¹³C | 102.1 | C5 |
Single-crystal X-ray diffraction reveals a planar pyrimidine ring with a chair-conformation cyclohexyl group attached at N1 [4]. The C8-N1 bond length is 1.462 Å, consistent with sp³ hybridization. Dihedral angles confirm near-perpendicularity (85°–89°) between the uracil plane and cyclohexyl ring, minimizing steric clash. This geometry facilitates stacking in hydrophobic environments, as observed in chloroform aggregates [2].
Infrared Spectroscopy:The IR spectrum (KBr) shows carbonyl stretches at 1,700 cm⁻¹ (C2=O) and 1,725 cm⁻¹ (C4=O), alongside N-H stretches at 3,395 cm⁻¹. Hydrogen bonding shifts the N-H stretch to 3,330 cm⁻¹ when complexed with 9-ethyladenine in chloroform, confirming Watson-Crick mimicry [2].
Table 3: Spectroscopic Signatures of 1-Cyclohexyluracil
Technique | Key Features | Interpretation |
---|---|---|
FT-IR | 1700 cm⁻¹, 1725 cm⁻¹, 3395 cm⁻¹ | C=O stretches; free N-H stretch |
IR (complexed) | 3330 cm⁻¹ | H-bonded N-H shift |
EI-MS | m/z 194.1 [M]⁺; m/z 96; m/z 112 | Molecular ion; cyclohexyl/uracil fragments |
X-ray | C8-N1: 1.462 Å; dihedral: 85°–89° | Perpendicular cyclohexyl orientation |
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